N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide
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Overview
Description
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with ethyl acetoacetate and thiourea under acidic conditions.
Substitution Reaction: The resulting thiazole derivative is then subjected to a substitution reaction with 2-bromo-4-chloropyridine in the presence of a base such as potassium carbonate.
Acetylation: The final step involves acetylation of the pyridyl group using acetic anhydride to yield this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its antiparasitic activity against Leishmania mexicana is attributed to its ability to induce apoptosis in the parasites by disrupting mitochondrial function and triggering the release of cytochrome c . In cancer cells, the compound induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide can be compared with other thiazole derivatives, such as:
Properties
CAS No. |
365430-45-1 |
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Molecular Formula |
C18H16ClN3OS |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-3-16-22-17(12-4-6-14(19)7-5-12)18(24-16)13-8-9-20-15(10-13)21-11(2)23/h4-10H,3H2,1-2H3,(H,20,21,23) |
InChI Key |
WVACEECHLCKMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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